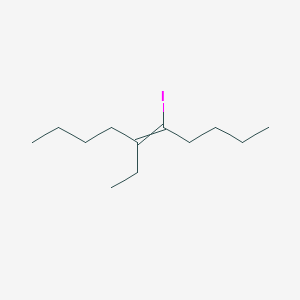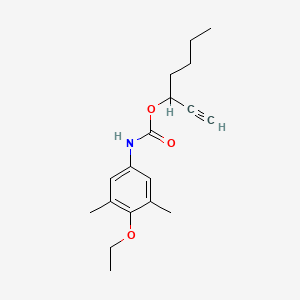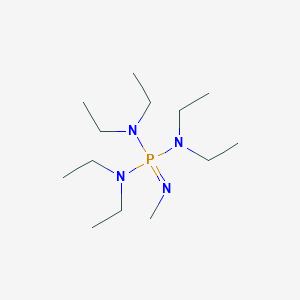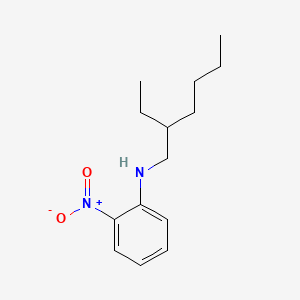
5-Ethyl-6-iododec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-iododec-5-ene is an organic compound with the molecular formula C12H23I. It features a double bond between the fifth and sixth carbon atoms, an ethyl group attached to the fifth carbon, and an iodine atom attached to the sixth carbon. This compound is part of the alkene family and is characterized by its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-iododec-5-ene can be achieved through various methods. One common approach involves the use of alkenes and halogenation reactions. For instance, starting with 5-ethyl-5-decene, an iodination reaction can be performed using iodine and a suitable catalyst under controlled conditions to introduce the iodine atom at the sixth carbon position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-6-iododec-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically employed.
Major Products Formed
Substitution: Products include various substituted alkenes depending on the nucleophile used.
Oxidation: Products include epoxides and diols.
Reduction: The major product is 5-ethyl-6-iododecane.
Aplicaciones Científicas De Investigación
5-Ethyl-6-iododec-5-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-6-iododec-5-ene involves its interaction with various molecular targets. The double bond and iodine atom play crucial roles in its reactivity. For instance, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. In oxidation reactions, the double bond undergoes addition reactions to form epoxides or diols .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-6-bromodec-5-ene: Similar structure but with a bromine atom instead of iodine.
5-Ethyl-6-chlorodec-5-ene: Similar structure but with a chlorine atom instead of iodine.
5-Ethyl-6-fluorodec-5-ene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
5-Ethyl-6-iododec-5-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group in substitution reactions, enhancing its utility in organic synthesis .
Propiedades
Número CAS |
81734-09-0 |
|---|---|
Fórmula molecular |
C12H23I |
Peso molecular |
294.22 g/mol |
Nombre IUPAC |
5-ethyl-6-iododec-5-ene |
InChI |
InChI=1S/C12H23I/c1-4-7-9-11(6-3)12(13)10-8-5-2/h4-10H2,1-3H3 |
Clave InChI |
ZKTSSERETOEZOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C(CCCC)I)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)



![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)


